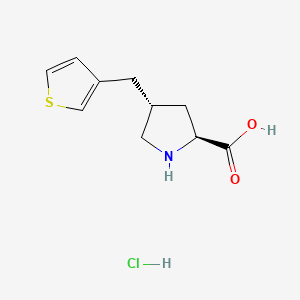

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

Overview

Description

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as TPC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Drug Discovery and Development

- Pyrrolidine as a Key Scaffold : The pyrrolidine ring, a core component of the compound , is widely utilized in medicinal chemistry due to its versatility in drug design. It is favored for its ability to explore pharmacophore space efficiently due to sp3 hybridization, contribute to stereochemistry, and enhance three-dimensional coverage. This scaffold has been involved in the development of bioactive molecules with target selectivity across a range of therapeutic areas (Li Petri et al., 2021).

Biological Activity and Pharmacology

- Functional Chemical Groups for CNS Drugs : Functional chemical groups, including pyrrolidine and thiophene, are identified as potential leads for synthesizing compounds with central nervous system (CNS) activity. These groups' presence in molecules has been associated with effects ranging from depression to euphoria and convulsion, highlighting their potential in developing novel CNS drugs (Saganuwan, 2017).

Chemistry and Synthesis

- Synthesis and Applications of Phosphonic Acids : The phosphonic acid group, analogous to the carboxylic acid function in the compound of interest, plays a significant role in various applications due to its coordination properties and structural similarity to the phosphate moiety. Phosphonic acids find applications in drug development, bone targeting, and as bioactive agents, among others, demonstrating the versatility of related functional groups in scientific research (Sevrain et al., 2017).

Mechanistic Studies and Environmental Impact

- Biocatalyst Inhibition by Carboxylic Acids : Research on the inhibition mechanisms of microbes by carboxylic acids, like the acid function present in the compound , offers insights into microbial resistance and metabolic engineering strategies. These studies are crucial for understanding how similar compounds could affect microbial growth and survival, impacting biotechnological applications and environmental sustainability (Jarboe et al., 2013).

properties

IUPAC Name |

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S.ClH/c12-10(13)9-4-8(5-11-9)3-7-1-2-14-6-7;/h1-2,6,8-9,11H,3-5H2,(H,12,13);1H/t8-,9+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGBKFAJNTXLHH-RJUBDTSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CSC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CSC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078025.png)

![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/structure/B3078045.png)

![{2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078050.png)

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B3078082.png)

![2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride](/img/structure/B3078090.png)

![N-[1-(4-fluorophenyl)ethyl]-N-methylamine hydrochloride](/img/structure/B3078109.png)

![{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078110.png)